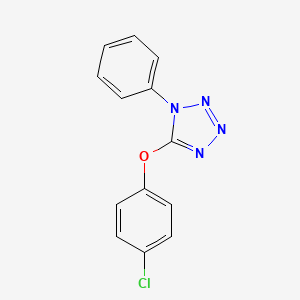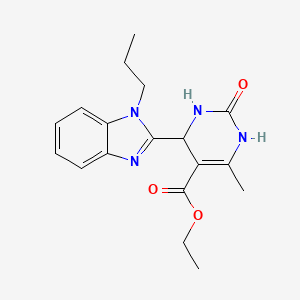![molecular formula C16H11ClN2O2S B11490450 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-{[(4-nitrophenyl)methyl]sulfanyl}quinoline is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-{[(4-nitrophenyl)methyl]sulfanyl}quinoline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-nitrobenzyl mercaptan. The reaction typically occurs under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as ultrasound irradiation, have been explored to improve the synthesis of quinoline derivatives, including 7-chloro-4-{[(4-nitrophenyl)methyl]sulfanyl}quinoline .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-{[(4-nitrophenyl)methyl]sulfanyl}quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7th position can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF, elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfoxides and Sulfones: Oxidation of the sulfanyl group results in sulfoxides and sulfones.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antimalarial, and anticancer activities.
Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-4-{[(4-nitrophenyl)methyl]sulfanyl}quinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups contribute to its binding affinity and specificity. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
7-Chloro-4-aminoquinoline: Another derivative with antimicrobial properties.
4-Nitrophenyl Sulfanyl Quinoline: Lacks the chloro substituent but shares the nitrophenyl sulfanyl moiety.
Uniqueness
7-Chloro-4-{[(4-nitrophenyl)methyl]sulfanyl}quinoline stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. Its dual functional groups (chloro and nitrophenyl sulfanyl) allow for diverse chemical modifications and applications in various research fields .
Properties
Molecular Formula |
C16H11ClN2O2S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
7-chloro-4-[(4-nitrophenyl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-3-6-14-15(9-12)18-8-7-16(14)22-10-11-1-4-13(5-2-11)19(20)21/h1-9H,10H2 |
InChI Key |
RBXLHHRLKOUMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C3C=CC(=CC3=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B11490368.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11490377.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11490380.png)
![3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11490383.png)
![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490391.png)


![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
